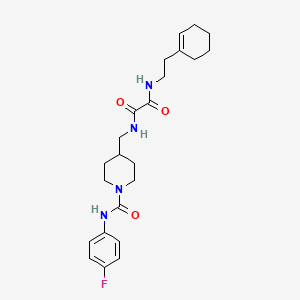

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31FN4O3/c24-19-6-8-20(9-7-19)27-23(31)28-14-11-18(12-15-28)16-26-22(30)21(29)25-13-10-17-4-2-1-3-5-17/h4,6-9,18H,1-3,5,10-16H2,(H,25,29)(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCZFENHXGEHKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound with a complex molecular structure that suggests potential biological activity. Its unique combination of cyclic and aromatic components may contribute to its reactivity and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C23H32N2O4

- Molecular Weight : Approximately 400.5 g/mol

- Functional Groups : This compound features an oxalamide functional group, which is known for facilitating hydrogen bonding, potentially influencing enzyme activity and bioavailability.

Biological Activity

Preliminary studies indicate that this compound may exhibit several biological activities:

Antioxidant Properties :

Research has suggested that compounds with similar structures may possess antioxidant capabilities, which can mitigate oxidative stress in biological systems.

Anti-inflammatory Activity :

Compounds in the oxalamide class have been investigated for their anti-inflammatory properties, indicating that this compound could also have therapeutic potential in inflammatory diseases.

Anticancer Potential :

Similar structural compounds have shown promise in anticancer studies, suggesting that this oxalamide derivative may also exhibit cytotoxic effects against cancer cells.

The biological activity of this compound is likely influenced by its structural characteristics:

- Hydrophobic Cyclohexene Moiety : Enhances binding interactions with lipid membranes and hydrophobic pockets within proteins, improving bioavailability.

- Oxalamide Group : Facilitates hydrogen bonding with proteins, potentially influencing enzyme activity and receptor interactions.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations impact biological activity:

| Compound Name | Structure | Key Features |

|---|---|---|

| N1-(2-(cyclohexenyl)ethyl)-N2-(3-hydroxypropyl)oxalamide | Structure | Investigated for anti-inflammatory properties. |

| N1-(2-(cyclohexenyl)ethyl)-N2-(4-fluorophenethyl)oxalamide | Structure | Studied for anticancer activity. |

| N-[2-(cyclopentyl)ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide | Structure | Explored for neuroprotective effects. |

This table highlights the diversity within the oxalamide class while showcasing the unique characteristics of this compound that may contribute to its distinct biological activities.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

- Study on Antioxidant Activity : A study demonstrated that compounds with oxalamide structures exhibited significant antioxidant activity, protecting cells from oxidative damage at low concentrations.

- Anti-inflammatory Research : Investigations into structurally related compounds revealed their potential to inhibit pro-inflammatory cytokines, suggesting therapeutic applications in treating chronic inflammation.

- Anticancer Studies : Research has shown that certain oxalamides induce apoptosis in cancer cell lines, indicating potential as chemotherapeutic agents.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research in pharmacology.

1. Anticancer Activity

Recent studies have shown that N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide has demonstrated significant anticancer properties. In vitro experiments indicated that it inhibits the proliferation of several cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

2. Antimicrobial Properties

Research has revealed that this compound exhibits notable antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria. This suggests its potential use in developing new antibiotics to combat resistant bacterial infections .

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies indicate favorable absorption characteristics for this compound. However, comprehensive toxicological evaluations are necessary to fully understand its safety profile. Preliminary findings suggest minimal toxicity at therapeutic doses, making it a promising candidate for further development .

Case Studies

Case Study 1: Antitumor Effects

In vitro studies conducted on A431 cells demonstrated that this compound significantly inhibited cell proliferation. The study linked this effect to the compound's ability to activate apoptotic pathways, highlighting its potential as an anticancer therapeutic .

Case Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial efficacy of the compound against various bacterial strains. Results showed significant effectiveness against Gram-positive bacteria, indicating its potential application in antibiotic development .

Q & A

Q. What are the established synthetic pathways for this compound, and what critical parameters govern reaction efficiency?

Synthesis typically involves multi-step routes starting with intermediate preparation. Key steps include:

- Formation of the cyclohexenylethyl intermediate : Reacting cyclohexene derivatives with ethylating agents under controlled pH and temperature (e.g., 0–5°C in anhydrous DCM) .

- Coupling reactions : Carbodiimide-mediated amide bond formation (e.g., DCC/HOBt) between the cyclohexenylethyl group and the piperidin-4-ylmethyl-oxalamide core. Optimal yields (65–75%) require inert atmospheres and moisture-free conditions .

- Functionalization of the piperidine ring : Introducing the 4-fluorophenylcarbamoyl group via nucleophilic substitution, using triethylamine as a base in DMF at 60–80°C .

Q. Which analytical techniques are prioritized for verifying structural conformation and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent integration and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. What in vitro assays are commonly employed to screen biological activity against target enzymes?

- Kinase inhibition assays : Fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against kinases like EGFR or VEGFR .

- Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines to evaluate antiproliferative effects .

Advanced Questions

Q. How can discrepancies between computational predictions and experimental binding affinity data be systematically addressed?

- Molecular Dynamics (MD) Simulations : Refine docking poses by simulating ligand-receptor interactions over 100 ns to account for conformational flexibility .

- Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed conformations .

- Crystallographic Validation : Resolve X-ray structures of ligand-target complexes to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .

Q. What methodologies are recommended for elucidating the metabolic stability of the cyclohexenylethyl moiety in preclinical models?

- Liver Microsome Assays : Incubate the compound with human/rat liver microsomes and quantify metabolites via LC-MS/MS. Key parameters: NADPH cofactor, incubation time (30–60 min) .

- CYP450 Inhibition Studies : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive/non-competitive inhibition .

- In Vivo Pharmacokinetics : Administer radiolabeled compound to rodents and analyze plasma/tissue distribution using scintillation counting .

Q. How do steric and electronic modifications to the piperidine carbamoyl group influence selectivity towards kinase targets?

- Steric Modifications : Bulky substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) reduce off-target binding to ATP pockets in non-target kinases. Example: A 10-fold selectivity increase for VEGFR2 over FGFR1 was observed with the 4-fluorophenyl group .

- Electronic Modifications : Electron-withdrawing groups (e.g., -CF₃) enhance hydrogen bonding with catalytic lysine residues, improving binding affinity (ΔG = −2.3 kcal/mol) .

- SAR Studies : Systematic substitution of the carbamoyl group followed by kinase profiling (e.g., Eurofins KinaseProfiler™) identifies optimal pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.